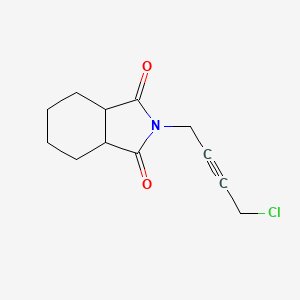![molecular formula C19H14N2O B14341398 [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile CAS No. 104751-33-9](/img/structure/B14341398.png)
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group and a phenylprop-2-en-1-ylidene group attached to a propanedinitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile typically involves the condensation of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzaldehyde+Benzyl cyanideNaOH, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
作用機序
The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups allows for specific interactions with target proteins, influencing their function and signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
類似化合物との比較
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: shares structural similarities with other nitrile-containing compounds such as and derivatives.
Chalcones: Compounds with a similar backbone but different substituents, such as chalcones, exhibit comparable chemical properties and reactivity.
Uniqueness: The unique combination of the methoxyphenyl and phenylprop-2-en-1-ylidene groups in this compound imparts distinct chemical and biological properties
特性
CAS番号 |
104751-33-9 |
|---|---|
分子式 |
C19H14N2O |
分子量 |
286.3 g/mol |
IUPAC名 |
2-[3-(4-methoxyphenyl)-1-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-18-10-7-15(8-11-18)9-12-19(17(13-20)14-21)16-5-3-2-4-6-16/h2-12H,1H3 |
InChIキー |
VSNUJTDVARFMCO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


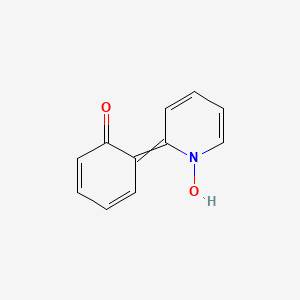
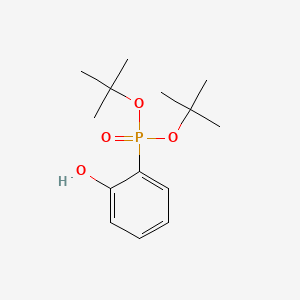

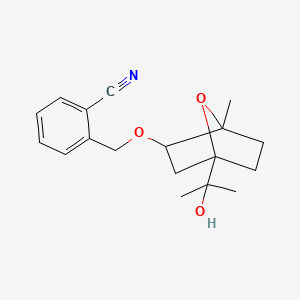
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
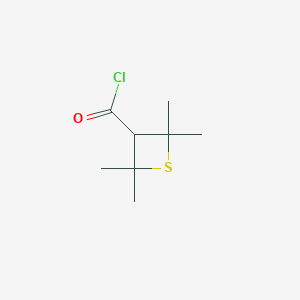
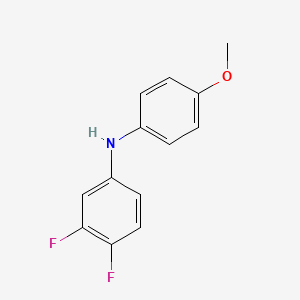
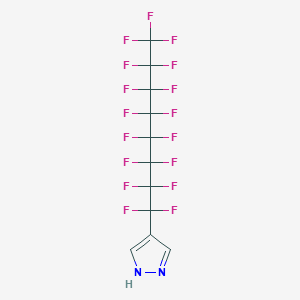
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
